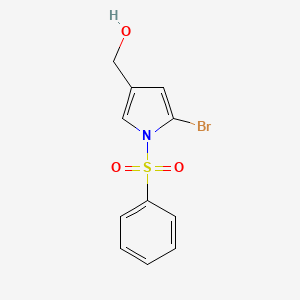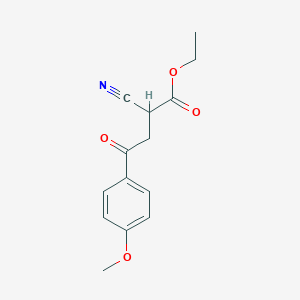
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%
Overview
Description
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% (1-BS-5-BP-M) is an organic compound that is widely used in scientific research and has a variety of applications in the laboratory. It is a white crystalline solid with a melting point of 128-131°C and a boiling point of 289-293°C. It is soluble in most organic solvents and is insoluble in water. It is a functionalized pyrrole derivative and is a useful reagent in organic synthesis.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting specific enzymes
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected by this compound, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The main advantage of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is its ability to act as a reagent in organic synthesis, allowing for the formation of desired products from reactants. It is also relatively inexpensive and easy to obtain. However, it is important to note that (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is not very soluble in water and must be used in an inert atmosphere. Additionally, the mechanism of action of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% is not yet fully understood, so it is important to use caution when using it in experiments.
Future Directions
Future research into (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% could focus on further understanding its mechanism of action, as well as finding ways to improve its solubility in water. Additionally, further research could be done to explore its potential applications in the synthesis of novel organic compounds and the development of new drugs. Another possible area of research could explore the use of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% in the study of the structure and function of proteins and DNA. Finally, further research could be done to explore the use of (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% in the synthesis of polymers and other materials.
Scientific Research Applications
(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% has a wide range of applications in scientific research, including the synthesis of novel organic compounds, the study of enzyme-catalyzed reactions, and the development of new drugs. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA. Additionally, (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% has been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOPQRDAJIAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)






